4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-
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Description
4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, also known as 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-, is a useful research compound. Its molecular formula is C15H9ClO4 and its molecular weight is 288.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is suggested that it may act similarly to chlorphenesin, which is a muscle relaxant that blocks nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
Related compounds such as chlorophenols have been shown to be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . The initial steps that occur before degradation of such aromatic chemicals occurs, the various mode or mechanism of action with the various enzymes required for the breakdown have been studied .
Pharmacokinetics
A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been shown to have high intestinal absorption (>95%) and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks .
Result of Action
Related compounds such as chlorphenesin are known to have muscle relaxant effects, blocking nerve impulses or pain sensations that are sent to the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-chlorophenoxy)-7-hydroxy-4H-chromen-4-one. For example, a related compound, (4-chlorophenoxy)acetic acid, is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is also a recognized irritant and has a relatively low toxicity to fish .
Properties
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKGGSODHYGIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160420 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137987-94-1 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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